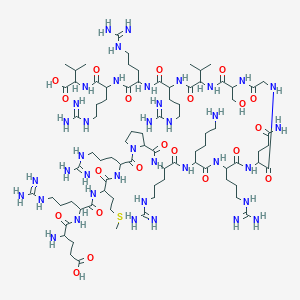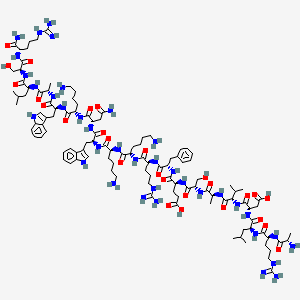
183598-56-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 183598-56-3 is known as Leptin (22-56) (human) . It has a molecular formula of C171H298N50O56 and a molecular weight of 3950.52 .
Synthesis Analysis
Leptin (22-56), human is available for purchase from various suppliers . It is typically provided as a white or off-white lyophilized powder . The synthesis process is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of Leptin (22-56) (human) is complex, as indicated by its molecular formula C171H298N50O56 . Unfortunately, the specific structural details are not provided in the available sources.Physical And Chemical Properties Analysis
Leptin (22-56) (human) is typically provided as a white or off-white lyophilized powder . It has a molecular weight of 3950.52 and a complex molecular formula of C171H298N50O56 . It is soluble in water .Wissenschaftliche Forschungsanwendungen
PET and Drug Research and Development
PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, providing new perspectives by directly assessing pharmacokinetic and pharmacodynamic events in humans and animals. This approach is significant for understanding the molecular mechanisms underlying drug action and for practical aspects like determining effective drug doses for clinical trials (Fowler et al., 1999).
Role of Systems Pharmacology in Drug Adverse Events
Systems pharmacology, which combines large-scale experimental studies with computational analyses, is crucial in understanding drug side effects and adverse events. It provides insights into adverse events caused by off-targets of drugs and complex network responses, aiding in the identification of biomarkers for side effect susceptibility (Berger & Iyengar, 2011).
Research Limitations Due to Illegal Drug Laws
The ban on many medical drugs for research purposes has been a significant obstacle in scientific advancement. The scientific community is encouraged to challenge this ban and improve regulations to facilitate flourishing science (Nutt, 2015).
Drug-Side Effect Association Identification
Innovative computational approaches, like the Centered Kernel Alignment-based Multiple Kernel Learning algorithm, have been developed to identify drug-side effect associations, offering valuable insights for medical research and drug discovery (Ding, Tang, & Guo, 2019).
Clinical Pharmacology in Oncology Drug Development
Clinical pharmacology plays a critical role in the benefit-risk characterization, regulatory review, and labeling of anticancer therapeutics, as evidenced by a comprehensive analysis of oncology new molecular entities approved by the US FDA (Faucette et al., 2017).
Building a Large-Scale Drug-Side Effect Association Knowledge Base
Efforts to create an automatic learning approach for extracting drug-side effect pairs from published biomedical literature represent a significant advancement in drug target discovery and drug toxicity prediction (Xu & Wang, 2014).
The Influence of Antidepressant Trials Reporting on Apparent Efficacy
Reporting bias in antidepressant trials continues to be an issue, with recent studies showing some improvement in transparency but highlighting the need for continued efforts to improve the quality of scientific literature (Turner et al., 2022).
Eigenschaften
CAS-Nummer |
183598-56-3 |
|---|---|
Produktname |
183598-56-3 |
Molekularformel |
C₁₇₁H₂₉₈N₅₀O₅₆ |
Molekulargewicht |
3950.52 |
Sequenz |
One Letter Code: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










